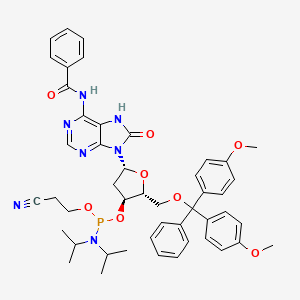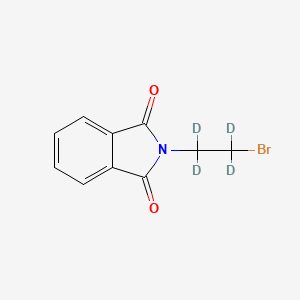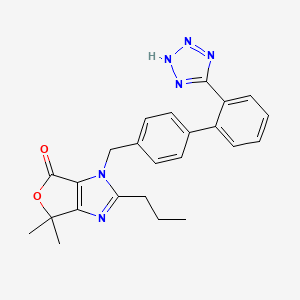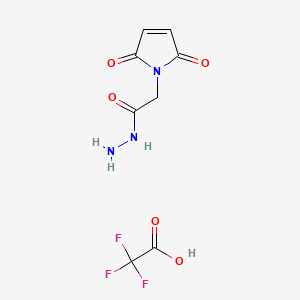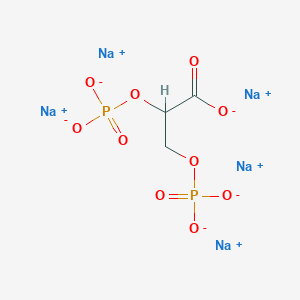
2,3-Diphospho-Glyceric Acid Pentasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Diphospho-D-glyceric acid pentasodium salt is a pyridine complex that is found in nature as a constant . It is also synthesized by humans and can be formed in the laboratory . This compound is reactive and has been shown to be useful for producing radical species .
Synthesis Analysis
This compound is a metabolite of glycolysis within human erythrocytes produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . It can also be synthesized in the laboratory .Molecular Structure Analysis
The linear formula of 2,3-Diphospho-D-glyceric acid pentasodium salt is C3H3O10P2Na5 . Its molecular weight is 375.95 .Chemical Reactions Analysis
2,3-Diphospho-D-glyceric acid pentasodium salt is reactive and has been shown to interact with endogenous molecules such as lipids . It has been used as a reference compound in the analysis of blood cell (erythrocyte) glycolytic cycle metabolites .Physical And Chemical Properties Analysis
2,3-Diphospho-D-glyceric acid pentasodium salt is a white to off-white powder . It is soluble in water (100 mg/mL, clear, colorless to faintly yellow) . The sodium content is between 24.5-32.5% (anhydrous) .Mechanism of Action
Future Directions
As a metabolite of glycolysis within human erythrocytes, 2,3-Diphospho-D-glyceric acid pentasodium salt may continue to be used as a reference compound in the analysis of blood cell (erythrocyte) glycolytic cycle metabolites . Its role in binding to hemoglobin to reduce oxygenation and its potential inhibitory effect on Plasmodium falciparum development in vitro suggest potential future directions for research and application.
properties
IUPAC Name |
pentasodium;2,3-diphosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphospho-Glyceric Acid Pentasodium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)
